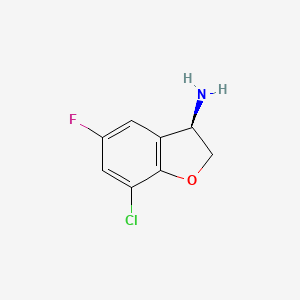
1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, as well as a methyl group on the propan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride. This step results in the formation of the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-fluoro-2-methylbenzoic acid or 4-fluoro-2-methylacetophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing physiological processes. The specific pathways involved depend on the context of its application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)-2-methylpropan-1-amine: Similar structure but lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)-2-methylpropan-1-amine: Similar structure but lacks the fluorine atom on the phenyl ring.
1-(4-Chloro-2-methylphenyl)-2-methylpropan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H16FN |
|---|---|
Molekulargewicht |
181.25 g/mol |
IUPAC-Name |
1-(4-fluoro-2-methylphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-7(2)11(13)10-5-4-9(12)6-8(10)3/h4-7,11H,13H2,1-3H3 |
InChI-Schlüssel |
KBECHPXHNDRHEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



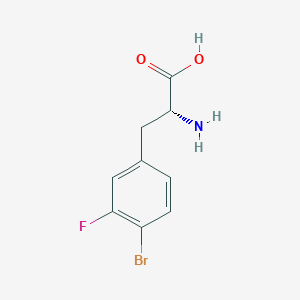
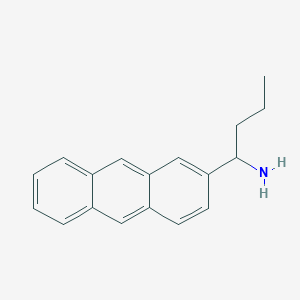
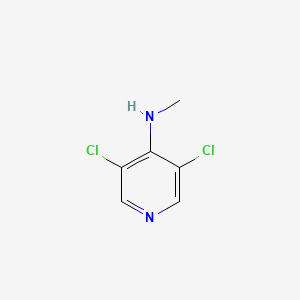
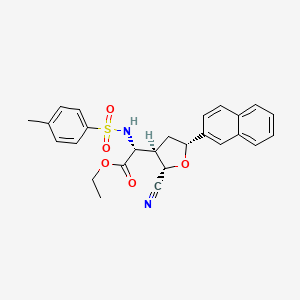
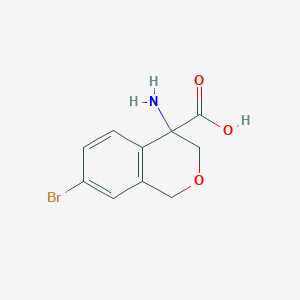
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminobutanoate](/img/structure/B13056946.png)
![(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13056953.png)
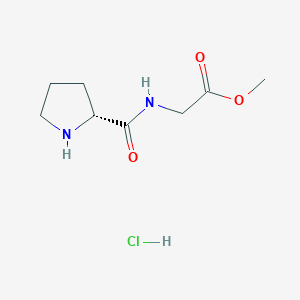
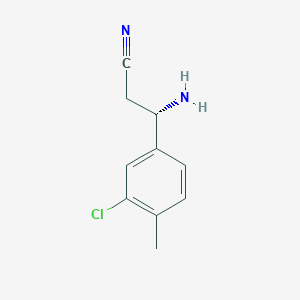
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13056970.png)
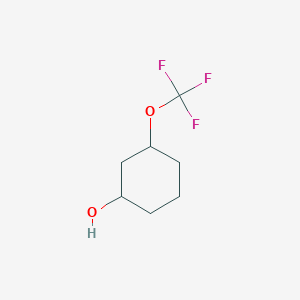
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13056976.png)
